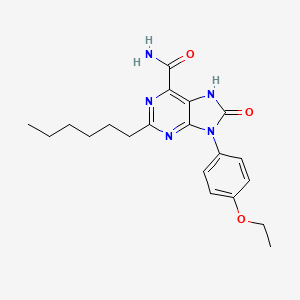

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a 4-ethoxyphenyl substituent at the 9-position, a hexyl chain at the 2-position, and a carboxamide group at the 6-position. Its molecular formula is C₂₀H₂₅N₅O₃, with a molecular weight of 407.45 g/mol. The compound’s structure combines lipophilic (hexyl) and electron-donating (4-ethoxy) moieties, which may enhance membrane permeability and modulate interactions with biological targets.

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-3-5-6-7-8-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-9-11-14(12-10-13)28-4-2/h9-12H,3-8H2,1-2H3,(H2,21,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKLATOICLYOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Attachment of the Hexyl Chain: The hexyl chain can be attached through alkylation reactions using hexyl halides under basic conditions.

Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted ethoxyphenyl derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Target) | 9: 4-ethoxyphenyl; 2: hexyl; 6: carboxamide | C₂₀H₂₅N₅O₃ | Not provided | Long alkyl chain (hexyl) enhances lipophilicity; ethoxy group may improve binding affinity. |

| 9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 9: 4-ethoxyphenyl; 2: 4-methylphenyl; 6: carboxamide | C₂₁H₂₁N₅O₃ | Not provided | Aryl substituent (4-methylphenyl) at position 2 reduces lipophilicity compared to hexyl. |

| 2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 9: 2-methoxyphenyl; 2: 4-hydroxyphenylamino; 6: carboxamide | C₁₉H₁₇N₅O₄ | 1022155-73-2 | Polar hydroxyphenylamino group may improve solubility but reduce cell penetration. |

| 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | 9: 4-methylphenyl; 2: methyl; 6: carboxamide | C₁₄H₁₃N₅O₂ | 64440-99-9 | Smaller substituents (methyl) result in lower molecular weight (283.29 g/mol). |

| 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 9: 2-methoxyphenyl; 2: 4-ethoxyphenyl; 6: carboxamide | C₂₁H₂₁N₅O₄ | 869069-21-6 | Dual alkoxy groups balance solubility and lipophilicity. |

Key Structural and Functional Insights:

Position 9 Substituents :

- Ethoxy (target compound) vs. methoxy (e.g., 2-methoxyphenyl in CAS 1022155-73-2) groups differ in electron-donating capacity. Ethoxy’s larger size may enhance hydrophobic interactions in binding pockets .

- Methyl groups (e.g., 4-methylphenyl in CAS 64440-99-9) reduce steric hindrance but offer weaker electronic effects .

Carboxamide Position :

- All compared compounds feature a carboxamide at position 6, except CAS 1273301-87-3, which has a carboxamide at position 5. This positional shift may alter hydrogen-bonding patterns with biological targets .

Biological Activity

9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a compound belonging to the purine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, anticancer properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a purine base with an ethoxyphenyl group and a hexyl chain, contributing to its unique biological properties.

Anticancer Properties

In vitro studies on similar purine derivatives have indicated potential anticancer activity. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of DNA synthesis and interference with cell cycle progression.

Case Study:

A study investigated the effects of a related compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced cell cycle arrest at the G1 phase and increased the expression of pro-apoptotic markers.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Purine derivatives often act as inhibitors of enzymes involved in nucleotide metabolism, which is crucial for DNA replication and repair.

- Interaction with Cellular Targets : The compound may interact with cellular receptors or signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

Q & A

Q. How can the synthesis of 9-(4-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce the hexyl and ethoxyphenyl groups. Optimize catalyst choice (e.g., Pd(PPh₃)₄) and solvent (toluene/ethanol mixtures) for regioselectivity .

- Oxidation/Reduction : Employ potassium permanganate for controlled oxidation of intermediates and sodium borohydride for selective reductions. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Yield Optimization : Adjust reaction time (12-24 hours) and temperature (60-80°C) based on intermediate stability .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure, focusing on dihedral angles between the purine core and substituents (e.g., hexyl vs. ethoxyphenyl groups). Bond lengths (C-C: 1.33–1.50 Å; C-N: 1.20 Å) confirm hybridization states .

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to assign signals, with 2D techniques (COSY, HSQC) confirming connectivity. The hexyl chain’s protons appear as a multiplet at δ 1.2–1.6 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~432.4 [M+H]⁺) .

Q. How can solubility and stability be assessed under experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in DMSO (for stock solutions) and aqueous buffers (pH 4–9). The ethoxyphenyl group reduces aqueous solubility, while the carboxamide enhances it in polar solvents .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products. Store at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values using consistent enzyme sources (e.g., recombinant COX-2 vs. cell lysates). Contradictions may arise from differential isoform selectivity .

- Purity Verification : Use HPLC-MS to confirm >95% purity; impurities like oxidation byproducts (e.g., 8-hydroxy derivatives) can skew bioactivity .

- Cellular Context : Replicate assays in multiple cell lines (e.g., HeLa vs. HEK293) to assess cell-type-specific effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Variation : Replace the hexyl group with shorter (butyl) or branched (isopropyl) chains to assess hydrophobicity effects on membrane permeability. Ethoxyphenyl analogs with halogen substituents (e.g., fluoro) enhance target affinity .

- Functional Group Modifications : Convert the carboxamide to a methyl ester to evaluate hydrogen-bonding requirements for enzyme inhibition .

- Biological Testing : Measure IC₅₀ against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .

Q. How can computational modeling elucidate the mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 5IKT). The ethoxyphenyl group may occupy a hydrophobic pocket, while the carboxamide forms H-bonds with Arg120 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2 Å suggests poor target engagement .

- QSAR Modeling : Develop 2D/3D-QSAR models using IC₅₀ data from analogs to predict activity of untested derivatives .

Data Contradiction Analysis Example

Issue: Discrepancies in COX-2 inhibition (IC₅₀ = 0.5 μM in vitro vs. 5 μM in cell-based assays).

Resolution:

Confirm enzyme source purity (recombinant vs. endogenous COX-2) .

Assess cell membrane permeability via PAMPA; the hexyl group may improve passive diffusion, but efflux pumps (e.g., P-gp) could reduce intracellular concentrations .

Test in the presence of metabolic inhibitors (e.g., cyclosporin A) to evaluate efflux effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.